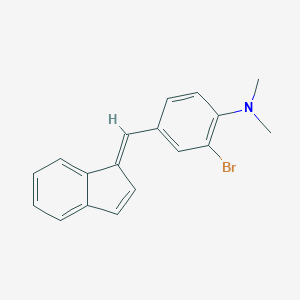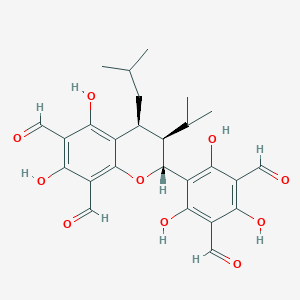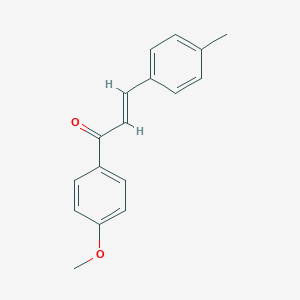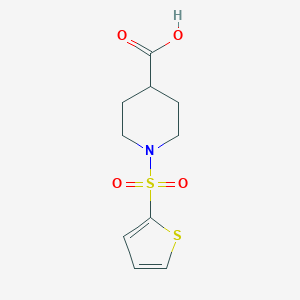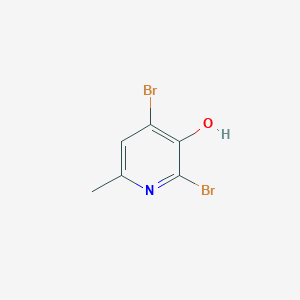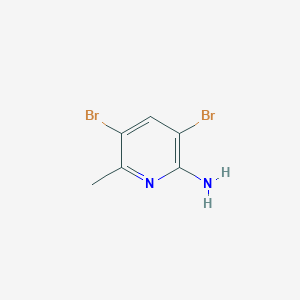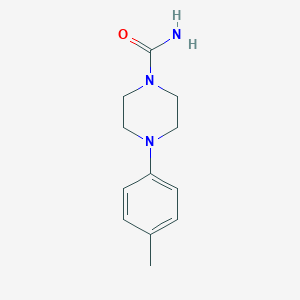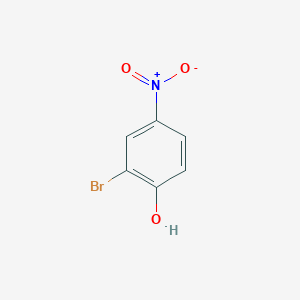
2-溴-4-硝基苯酚
概述
描述
2-Bromo-4-nitrophenol is a chemical compound that has been synthesized through various methods for potential applications in different fields. The compound is characterized by the presence of a bromine atom and a nitro group attached to a phenol ring, which significantly influences its chemical behavior and properties.
Synthesis Analysis
The synthesis of 2-Bromo-4-nitrophenol has been explored using different starting materials and reaction pathways. One novel method involves starting with 2-methoxy-5-nitroaniline, undergoing diazotization and the Sandmeyer reaction to yield 2-bromo-4-nitroanisole, which is then treated with sodium hydroxide for a nucleophilic substitution reaction. The final product is obtained after acidification with hydrochloric acid, achieving a yield of 55.8% . Another approach uses Bisphenol A as a starting material, which undergoes nitration and bromation to synthesize 2,2-Bis(3-bromo-4-hydroxy-5-nitrophenyl) propane with a total yield of 83.1% .
Molecular Structure Analysis
The molecular structure of 2-Bromo-4-nitrophenol and related compounds has been elucidated using various spectroscopic techniques. X-ray diffraction (XRD) has been employed to determine the crystal structure of synthesized compounds, revealing monoclinic crystal systems in some cases . Nuclear magnetic resonance (NMR) spectroscopy, including both 1H and 13C NMR, has been used to confirm the structures of the synthesized compounds . Additionally, infrared (IR) spectroscopy has provided insights into the functional groups present in these molecules .
Chemical Reactions Analysis
The chemical reactivity of 2-Bromo-4-nitrophenol is influenced by the presence of the bromine and nitro groups. These substituents can participate in various chemical reactions, such as nucleophilic substitution, which is a key step in the synthesis of the compound . The nitration of related compounds has been studied, showing the formation of different nitro derivatives and providing insights into the reaction mechanisms .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-Bromo-4-nitrophenol are determined by its molecular structure. The presence of strong intramolecular hydrogen bonding has been observed, which can affect the solubility and reactivity of the compound . The polarizability and hyperpolarizability properties of related Schiff-base molecules have been calculated, indicating potential applications in nonlinear optics . The urease inhibitory activity and antioxidant potential of a related Schiff base have been evaluated, showing considerable biological activity .
科学研究应用
合成方法: 使用2-甲氧基-5-硝基苯胺作为起始原料,开发了一种合成2-溴-4-硝基苯酚的新方法。该方法涉及重氮化和桑迈尔反应,随后进行亲核取代。这条途径高效且适合商业生产 (Li Zi-ying, 2008)。
硝基苯酚的催化还原: 用离子液体稳定的金纳米颗粒合成并用作硝基苯酚还原的催化剂。这些纳米颗粒表现出优异的催化性能和稳定性,使它们适用于多次还原2-溴-4-硝基苯酚等硝基苯酚 (Sachin Thawarkar et al., 2018)。
厌氧系统中的毒性和降解性: 包括2-溴-4-硝基苯酚在内的硝基苯酚是重要的工业化合物,具有明显的毒性。一项关于它们在厌氧乙酸盐和丙酸盐富集系统中影响的研究显示,毒性降低的顺序为2,4-二硝基苯酚 > 4-硝基苯酚 > 2-硝基苯酚。研究还指出这些化合物在厌氧条件下的转化 (V. Uberoi & S. Bhattacharya, 1997)。
生物降解途径: 一项研究在Cupriavidus sp. strain NyZ375中确定了一条新的2-溴-4-硝基苯酚分解途径。这株菌株可以利用2-溴-4-硝基苯酚作为唯一的碳源生长,展示了一种独特的降解该化合物的生物途径 (Yang Li et al., 2019)。
光化学行为: 对不同条件下溴酸-4-硝基苯酚反应的光化学行为进行的调查揭示了复杂的时空行为,并确定了2-溴-4-硝基苯酚在反应过程中作为主要组分 (J. G. Bell & Jichang Wang, 2015)。
对甲烷发酵系统的影响: 研究了硝基苯酚,包括2-溴-4-硝基苯酚,对乙酸利用的甲烷发酵系统的影响。该研究为这些系统中硝基苯酚的毒性和去除效率提供了见解 (Mohammad R. Haghighi Podeh et al., 1995)。
安全和危害
属性
IUPAC Name |
2-bromo-4-nitrophenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrNO3/c7-5-3-4(8(10)11)1-2-6(5)9/h1-3,9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCIPFSYBGTWYCR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])Br)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10207164 | |
| Record name | Phenol, 2-bromo-4-nitro- (8CI)(9CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10207164 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-4-nitrophenol | |
CAS RN |
5847-59-6 | |
| Record name | 2-Bromo-4-nitrophenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5847-59-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phenol, 2-bromo-4-nitro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005847596 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5847-59-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=212120 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Phenol, 2-bromo-4-nitro- (8CI)(9CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10207164 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Bromo-4-nitrophenol | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WTK249GKL9 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

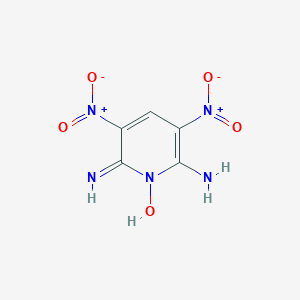
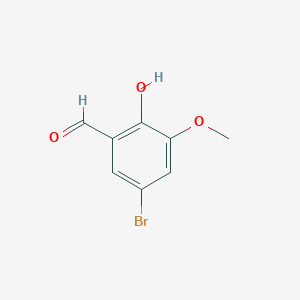
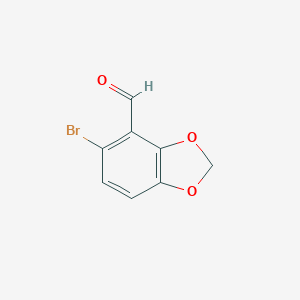
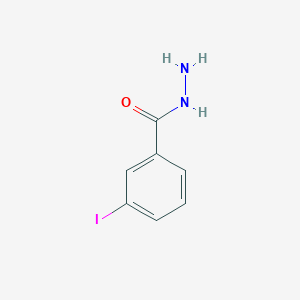
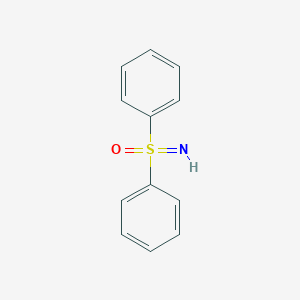
![{[4-(Dimethylamino)phenyl]imino}propanedinitrile](/img/structure/B183014.png)
![4-[(4-Cyanophenyl)selanyl]benzonitrile](/img/structure/B183015.png)
